

Daurisoline-d2: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Daurisoline-d2*

Cat. No.: *B12365218*

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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on **Daurisoline-d2**. It details its chemical properties, its role as an internal standard in analytical chemistry, and provides an exemplary experimental protocol for its use in pharmacokinetic studies.

Introduction to Daurisoline and its Deuterated Analog

Daurisoline is a bis-benzylisoquinoline alkaloid that has been isolated from the rhizomes of *Menispermum dauricum*. It is recognized for a variety of pharmacological activities.

Daurisoline-d2 is a stable isotope-labeled version of Daurisoline, in which two hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based analyses. The use of a deuterated internal standard that is chemically identical to the analyte of interest allows for enhanced accuracy and precision in analytical methods by correcting for variations during sample preparation and analysis. While commercially available, the precise location of the deuterium labels on the **Daurisoline-d2** molecule is not consistently disclosed in publicly available resources.

Chemical Structure and Properties

The chemical structure of the parent compound, Daurisoline, is presented below. **Daurisoline-d2** shares this core structure, with the substitution of two hydrogens for deuterium.

Chemical Structure of Daurisoline

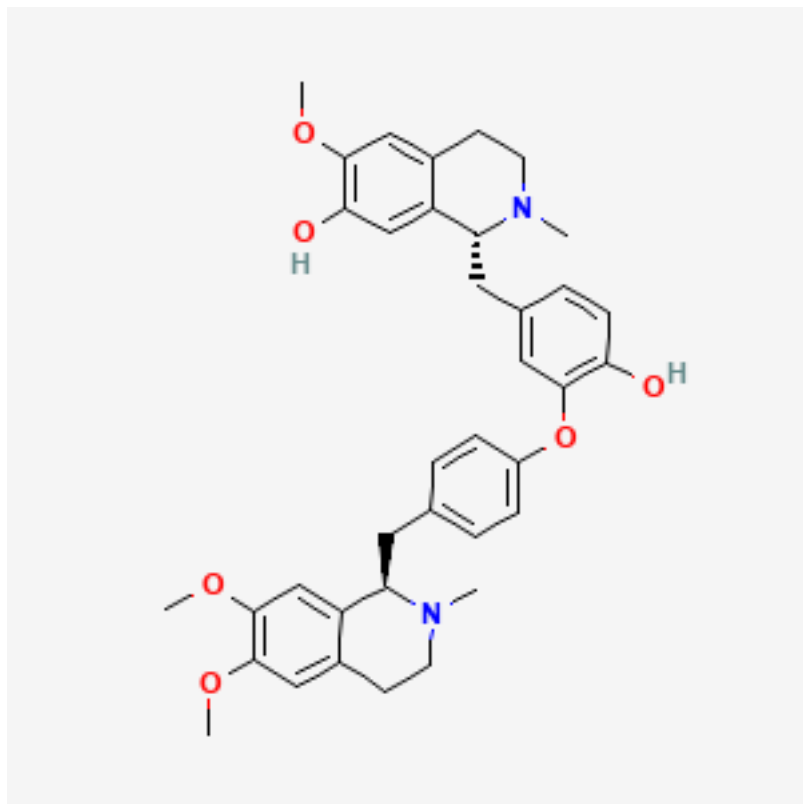


Image Source: PubChem CID 51106

The following table summarizes the key chemical and physical properties of Daurisoline. The molecular weight of **Daurisoline-d2** will be slightly higher due to the presence of two deuterium atoms.

| Property | Value | Source |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula | C37H42N2O6 | [1] [2] |
| Molecular Weight | 610.7 g/mol | [1] [2] |
| IUPAC Name | (1R)-1-[[3-[4-[[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | [1] |
| CAS Number | 70553-76-3 | [1] |

Role in Quantitative Analysis

Daurisoline-d2 is primarily utilized as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the unlabeled analyte allows for the correction of matrix effects and variations in ionization efficiency, leading to more reliable and reproducible quantification.

Experimental Protocol: Quantification of Daurisoline in Plasma

The following is a representative experimental protocol for the determination of Daurisoline in plasma using a deuterated internal standard like **Daurisoline-d2**. This protocol is adapted from methodologies developed for the analysis of Daurisoline and similar compounds.

Materials and Reagents

- Daurisoline standard
- **Daurisoline-d2** (as internal standard)
- Acetonitrile (LC-MS grade)

- Formic acid (LC-MS grade)
- Ultrapure water
- Control plasma (e.g., rat, human)

Sample Preparation

- Thaw plasma samples at room temperature.
- To a 100 μ L aliquot of plasma in a microcentrifuge tube, add a specific amount of **Daurisoline-d2** solution (internal standard).
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm \times 50 mm, 1.7 μ m)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 $^{\circ}$ C

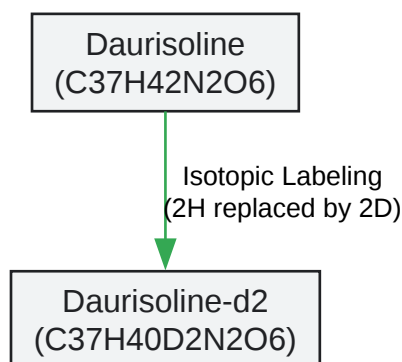
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Daurisoline: To be optimized based on the specific instrument.
 - **Daurisoline-d2**: The precursor ion will be $[M+2+H]^+$, and the product ion will be determined through infusion and optimization.

Data Analysis

The concentration of Daurisoline in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (**Daurisoline-d2**) and comparing this ratio to a calibration curve prepared in the same biological matrix.

Logical Relationship Diagram

The following diagram illustrates the simple but crucial relationship between Daurisoline and its deuterated analog, **Daurisoline-d2**.



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Relationship between Daurisoline and **Daurisoline-d2**.

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References

- 1. Daurisoline | C₃₇H₄₂N₂O₆ | CID 51106 - PubChem [pubchem.ncbi.nlm.nih.gov]
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